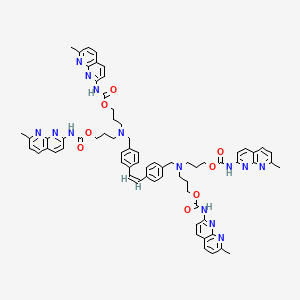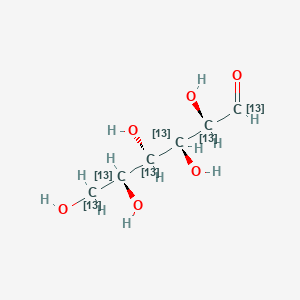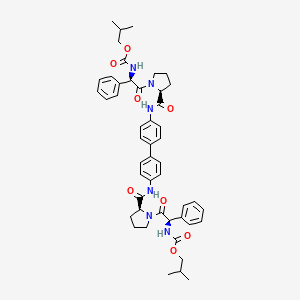
Anrikefon (acetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Anrikefon (acetate) involves several steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic route includes:
Initial Synthesis: The core structure is synthesized through a series of reactions involving amino acids and peptide coupling agents.
Functionalization: Introduction of functional groups such as acetyl groups to form the acetate derivative.
Purification: The final product is purified using techniques like crystallization and chromatography to ensure high purity
Industrial production methods are similar but scaled up to accommodate larger quantities. These methods often involve automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Anrikefon (acetate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Used to reduce specific functional groups, impacting the overall structure and function.
Substitution: Common reagents include halogens and other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: This reaction can break down the acetate group, reverting the compound to its original form
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Anrikefon (acetate) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study kappa opioid receptor interactions and to develop new analgesics.
Biology: Helps in understanding the biological pathways involving kappa opioid receptors.
Medicine: Potential therapeutic applications in pain management and treatment of certain neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and in the study of receptor-ligand interactions
Mécanisme D'action
Anrikefon (acetate) exerts its effects by binding to the kappa opioid receptor, a type of G protein-coupled receptor. This binding activates intracellular signaling pathways that result in analgesic effects. The molecular targets include various proteins and enzymes involved in pain perception and modulation .
Comparaison Avec Des Composés Similaires
Anrikefon (acetate) is unique due to its specific interaction with the kappa opioid receptor. Similar compounds include:
U50488: Another kappa opioid receptor agonist with similar analgesic properties.
Nalfurafine: Used in the treatment of pruritus and also targets the kappa opioid receptor.
Salvinorin A: A naturally occurring kappa opioid receptor agonist with hallucinogenic properties
These compounds share similar mechanisms of action but differ in their specific applications and effects.
Propriétés
Formule moléculaire |
C41H61N7O7 |
|---|---|
Poids moléculaire |
764.0 g/mol |
Nom IUPAC |
acetic acid;(2R)-N-[(2R)-1-(2-acetyl-2,7-diazaspiro[3.5]nonan-7-yl)-6-amino-1-oxohexan-2-yl]-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C39H57N7O5.C2H4O2/c1-27(2)22-33(36(49)42-32(16-10-11-19-40)38(51)45-20-17-39(18-21-45)25-46(26-39)28(3)47)44-37(50)34(24-30-14-8-5-9-15-30)43-35(48)31(41)23-29-12-6-4-7-13-29;1-2(3)4/h4-9,12-15,27,31-34H,10-11,16-26,40-41H2,1-3H3,(H,42,49)(H,43,48)(H,44,50);1H3,(H,3,4)/t31-,32-,33-,34-;/m1./s1 |
Clé InChI |
HHHGOGUNHJGVTN-BBOJDXSOSA-N |
SMILES isomérique |
CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC2(CC1)CN(C2)C(=O)C)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=CC=C4)N.CC(=O)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC2(CC1)CN(C2)C(=O)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)N.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


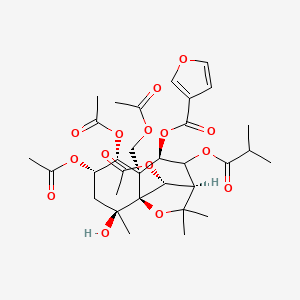

![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)
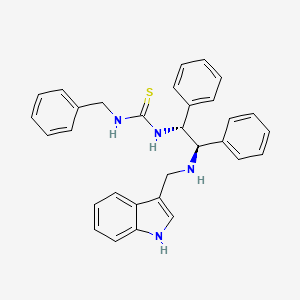




![N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide](/img/structure/B12395621.png)
